Product packaging for Methyl 2-(bromomethyl)-4-fluorobenzoate(Cat. No.:CAS No. 157652-28-3)

Methyl 2-(bromomethyl)-4-fluorobenzoate

Cat. No.: B125543
CAS No.: 157652-28-3
M. Wt: 247.06 g/mol
InChI Key: DAYFMDZWYCRYEJ-UHFFFAOYSA-N
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Description

Esterification and Functional Group Interconversion Strategies

An alternative synthetic approach involves the initial formation of the bromomethyl group on a benzoic acid precursor, followed by esterification.

This strategy begins with 2-(bromomethyl)-4-fluorobenzoic acid. This carboxylic acid can be synthesized by the radical bromination of 4-fluoro-2-methylbenzoic acid. Once the acid is obtained, it can be converted to its corresponding methyl ester, Methyl 2-(bromomethyl)-4-fluorobenzoate.

The most common method for this esterification is the Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, other esterification methods can be employed, such as reaction with diazomethane (B1218177) or using coupling agents. However, the Fischer esterification remains a practical and widely used method for this transformation. masterorganicchemistry.com Recent research has also explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. rsc.org

In some instances, this compound can be prepared through the transformation of other benzyl (B1604629) halides. For example, if the corresponding benzyl chloride, methyl 2-(chloromethyl)-4-fluorobenzoate, is more readily available, it can be converted to the desired bromide. This can be achieved through a Finkelstein-type reaction, where the chloride is treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). This nucleophilic substitution reaction replaces the chlorine atom with a bromine atom.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. youtube.com In the context of synthesizing this compound, several aspects can be considered to align with these principles.

One key area is the choice of solvent. Traditional radical bromination often uses carbon tetrachloride, which is a toxic and ozone-depleting substance. Greener alternatives, such as supercritical carbon dioxide or solvent-free conditions, are being explored. youtube.com The use of less hazardous reagents is another important consideration. While NBS is effective, exploring alternative brominating agents with lower environmental impact is an active area of research.

In esterification reactions, the use of solid acid catalysts instead of corrosive mineral acids like sulfuric acid can simplify work-up procedures and reduce waste. rsc.org Furthermore, developing catalytic processes that can be run with high atom economy, minimizing the formation of byproducts, is a central goal of green chemistry. nih.gov The development of synthetic routes that are more energy-efficient and use renewable feedstocks where possible also contributes to a greener synthesis of this important chemical intermediate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B125543 Methyl 2-(bromomethyl)-4-fluorobenzoate CAS No. 157652-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(bromomethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYFMDZWYCRYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592794
Record name Methyl 2-(bromomethyl)-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157652-28-3
Record name Methyl 2-(bromomethyl)-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Bromomethyl 4 Fluorobenzoate

Green Chemistry Principles in Methyl 2-(bromomethyl)-4-fluorobenzoate Synthesis

Solvent Selection and Minimization

The choice of solvent is critical in developing a sustainable synthetic process. Carbon tetrachloride, historically a common solvent for benzylic brominations due to its inertness, is now largely phased out due to its toxicity and ozone-depleting properties. Research has identified several more benign alternatives that can be successfully employed in the synthesis of benzylic bromides.

Acetonitrile (B52724) has emerged as a viable and more environmentally friendly solvent for benzylic bromination reactions. researchgate.net It is less toxic than chlorinated hydrocarbons and can effectively facilitate the radical chain reaction. Studies on related benzylic brominations have shown that using acetonitrile can lead to high yields of the desired product. researchgate.net Another promising green solvent is diethyl carbonate, which has been used in microwave-assisted benzylic brominations, offering a recyclable and less toxic option. Furthermore, research into solvent-free reaction conditions and the use of aqueous systems is paving the way for even more sustainable processes. chemicalbook.com

The following table summarizes the impact of different solvents on the yield of benzylic bromination of substituted toluenes, providing a basis for selecting an appropriate solvent for the synthesis of this compound.

SolventSubstrateYield (%)Reference
AcetonitrileToluene Sulfonyl ChloridesHigh (Improved Reproducibility) nbinno.com
1,2-DichlorobenzeneMethoxyimino-o-tolyl-acetic acid methyl ester92
Carbon TetrachlorideMethyl 4-bromo-2-methylbenzoate90
Solvent-FreeBenzylic Methyl GroupsGood to Moderate chemicalbook.com

Interactive Data Table: Solvent Effects on Benzylic Bromination Yield

Note: The yields presented are for analogous reactions and serve as an indicator of potential performance for the synthesis of this compound.

Catalyst Development for Enhanced Sustainability

The development of more sustainable catalysts focuses on improving efficiency, reducing waste, and enabling milder reaction conditions. In the context of benzylic bromination, this involves moving away from stoichiometric radical initiators towards catalytic and more environmentally benign activation methods.

Photocatalysis: A significant advancement in sustainable synthesis is the use of visible light or UV radiation to initiate the radical bromination. researchgate.net This photochemical approach often eliminates the need for chemical initiators like AIBN or benzoyl peroxide, which can be hazardous and contribute to waste streams. The reaction can be initiated by the homolytic cleavage of the bromine source, such as N-bromosuccinimide (NBS), upon absorption of light. This method is not only cleaner but can also be more selective and efficient.

Novel Catalytic Systems: Research is also exploring the use of novel catalytic systems to promote benzylic bromination. While less common for this specific transformation, which typically proceeds via a radical mechanism, advancements in catalysis for related reactions offer potential future directions. For instance, the development of catalysts that can activate the C-H bond of the methyl group under milder conditions could further enhance the sustainability of the process.

The table below illustrates the effectiveness of different initiation methods for benzylic bromination.

Initiation MethodCatalyst/ConditionsSubstrateYield (%)Reference
Thermal InitiationBenzoyl PeroxideMethyl 4-bromo-2-methylbenzoate90
Photochemical InitiationVisible Light/UVToluene DerivativesHigh researchgate.net
Catalytic OxidationCobalt(II) diacetate/AIBN2-fluoro-4-bromotoluene88 (of the corresponding acid) chemicalbook.com

Interactive Data Table: Comparison of Initiation Methods for Benzylic Bromination

Scalability and Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Continuous Flow Technology: For photochemical reactions, a significant hurdle in scaling up is the limited penetration of light into larger batch reactors. Continuous flow technology offers a powerful solution to this problem. By passing the reaction mixture through narrow, transparent tubing that is irradiated, consistent and uniform light exposure is achieved, regardless of the total production volume. This not only improves reaction efficiency and product consistency but also enhances safety by minimizing the volume of hazardous materials present at any given time. Continuous flow reactors can be readily scaled by extending the length of the tubing or by running multiple reactors in parallel.

Process Intensification: Industrial synthesis aims to maximize output while minimizing resource consumption. This can be achieved through process intensification, which involves, for example, using more concentrated reagents to reduce solvent waste or integrating reaction and separation steps. In the context of this compound synthesis, this could involve developing a continuous process where the crude product is immediately purified online.

Safety and Heat Management: Radical brominations are often exothermic, and on a large scale, efficient heat management is crucial to prevent runaway reactions. Continuous flow reactors offer superior heat exchange capabilities compared to batch reactors due to their high surface-area-to-volume ratio, allowing for precise temperature control.

The following table outlines key considerations for the industrial synthesis of this compound.

ConsiderationKey Factors
Reactor Type Continuous flow reactor for efficient light penetration and heat transfer.
Reaction Time Optimized for maximum conversion and minimal byproduct formation.
Throughput Scaled by adjusting flow rate and reactor dimensions.
Downstream Processing Integrated purification steps to improve efficiency and reduce waste.
Safety Enhanced by the small reaction volume and superior temperature control of flow reactors.

Interactive Data Table: Industrial Synthesis Considerations

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Bromomethyl 4 Fluorobenzoate

Electrophilic Aromatic Substitution Reactions on the Fluorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of such reactions on Methyl 2-(bromomethyl)-4-fluorobenzoate are governed by the combined electronic effects of the three existing substituents. wikipedia.org

The position of attack by an incoming electrophile is directed by the substituents already on the ring. Each group exerts an inductive (-I or +I) and/or a resonance (-M or +M) effect, which alters the electron density at the ortho, meta, and para positions.

Fluorine (-F): The fluorine atom is an ortho, para-director. While it is strongly electron-withdrawing by induction (-I effect), it can donate electron density through resonance (+M effect) via its lone pairs. This resonance donation preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. wikipedia.orgorganicchemistrytutor.com

Bromomethyl (-CH₂Br): This group is considered a modified alkyl group. Alkyl groups are typically weakly activating and ortho, para-directing. The electron-withdrawing bromine atom reduces the electron-donating ability of the group compared to a simple methyl group, but it is still expected to direct incoming electrophiles to the ortho and para positions.

Methyl Ester (-COOCH₃): This is a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance (-I and -M effects). libretexts.org This withdrawal of electron density deactivates the entire ring, especially the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. reddit.com

Table 3: Summary of Substituent Directing Effects

Substituent Type Inductive Effect Resonance Effect Overall Effect on Ring Directing Preference
-F (Fluoro) Halogen -I (Withdrawing) +M (Donating) Weakly Deactivating Ortho, Para
-CH₂Br (Bromomethyl) Modified Alkyl -I (Withdrawing) N/A (Hyperconjugation) Weakly Deactivating Ortho, Para
-COOCH₃ (Methyl Ester) Carbonyl -I (Withdrawing) -M (Withdrawing) Strongly Deactivating Meta

The synthetic utility of electrophilic aromatic substitution on this compound is severely limited by several factors.

Ring Deactivation: The primary challenge is the strong deactivating effect of the methyl ester group. cutm.ac.in This group makes the aromatic ring electron-poor and therefore a poor nucleophile, significantly slowing down the rate of electrophilic substitution reactions. libretexts.org

Failure of Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions, which are cornerstone EAS processes, generally fail on strongly deactivated rings. askfilo.comlibretexts.orglibretexts.org The presence of the -COOCH₃ group renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates required for these reactions. Therefore, attempting to introduce further alkyl or acyl groups onto the ring via this method would be unsuccessful.

Harsh Reaction Conditions: Forcing an electrophilic substitution, such as nitration or halogenation, would likely require harsh conditions (e.g., strong acids, high temperatures). These conditions could lead to unwanted side reactions, such as hydrolysis of the ester group or reactions involving the reactive bromomethyl group.

These limitations mean that functionalizing the aromatic ring of this molecule via electrophilic substitution is challenging and often impractical. Alternative synthetic strategies, such as nucleophilic aromatic substitution or modification of a pre-functionalized precursor, would likely be more successful.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a reactive C(sp³)-Br bond in the bromomethyl group makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific literature examples for this compound in all these named reactions are not extensively documented, its potential for participating in them can be inferred from the well-established reactivity of benzylic bromides.

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound, is a powerful method for forming C-C bonds. scienceopen.comcmu.edunih.gov Benzylic halides are known to participate in Suzuki reactions. For this compound, the reaction would involve the coupling of the benzylic carbon with an aryl or vinyl boronic acid or ester. The general conditions for such a reaction are presented in Table 1. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.govacs.org The choice of ligand is crucial and can influence the reaction's efficiency.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgyoutube.com The reaction of benzylic chlorides with alkenes has been reported, suggesting that the analogous reaction with the bromomethyl group of the title compound is feasible. frontiersin.org This would lead to the formation of a new carbon-carbon bond at the benzylic position. Table 2 outlines typical conditions for the Heck reaction. The reaction is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a base. The regioselectivity of the alkene insertion can sometimes be an issue, but with terminal alkenes, the coupling generally occurs at the unsubstituted carbon. thieme-connect.de

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While less common for alkyl halides, the coupling of unactivated alkyl bromides and iodides has been achieved. organic-chemistry.org This suggests that this compound could potentially undergo Sonogashira coupling with terminal alkynes to form a new C(sp³)-C(sp) bond. nih.govresearchgate.net Table 3 provides a summary of general Sonogashira coupling conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine (B1218219) ligand
Boron Reagent Arylboronic acid, Arylboronic ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature Room temperature to 100 °C

Table 2: Representative Conditions for Heck Reaction of Benzylic Halides

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Alkene Styrene, acrylates, other electron-deficient alkenes
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile (B52724)
Temperature 80 °C to 140 °C

Table 3: Representative Conditions for Sonogashira Coupling of Alkyl Halides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Alkyne Terminal alkynes (e.g., phenylacetylene)
Base Et₃N, Piperidine, Diisopropylamine
Solvent THF, DMF, Toluene
Temperature Room temperature to 100 °C

In palladium-catalyzed cross-coupling reactions, the bromomethyl group of this compound plays the role of the electrophilic partner. The catalytic cycle for these reactions generally begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) species. osti.govnih.gov This is a critical step where the palladium atom inserts itself into the carbon-bromine bond, forming a palladium(II) intermediate. mit.eduorganic-chemistry.orgresearchgate.net

The benzylic nature of the C-Br bond in this compound makes it susceptible to this oxidative addition. The subsequent steps in the catalytic cycle, namely transmetalation (in Suzuki and Sonogashira reactions) and migratory insertion (in the Heck reaction), followed by reductive elimination, lead to the formation of the cross-coupled product and regeneration of the palladium(0) catalyst. youtube.comosti.gov The reactivity of the bromomethyl group is influenced by the electronic nature of the aromatic ring; however, its primary role remains that of an electrophile for the palladium catalyst.

Cyclization Reactions and Annulation Strategies

The ortho-positioning of the methyl ester and the bromomethyl group on the benzene (B151609) ring provides an ideal structural motif for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds.

A prominent intramolecular cyclization pathway for this compound involves the reaction between the ester and bromomethyl functionalities. While direct cyclization is unlikely, hydrolysis of the methyl ester to the corresponding carboxylate under basic conditions generates a potent internal nucleophile. This carboxylate can then readily attack the electrophilic benzylic carbon, displacing the bromide ion in an intramolecular S_N2 reaction. This process results in the formation of a lactone, specifically a derivative of phthalide (B148349) (isobenzofuran-1(3H)-one). The general conditions for such a cyclization are outlined in Table 4.

Table 4: General Conditions for Intramolecular Cyclization to Phthalides

StepReagents and Conditions
1. Ester Hydrolysis NaOH or KOH in H₂O/MeOH or EtOH
2. Cyclization Heating in a suitable solvent (e.g., DMF, DMSO)

The intramolecular cyclization of this compound and its derivatives is a valuable strategy for the synthesis of important heterocyclic scaffolds, particularly isochromanones and phthalides. ucalgary.cayoutube.com

Isochromanones can be synthesized from related precursors, highlighting the potential synthetic utility of the title compound. thieme-connect.de For instance, methods involving the palladium-catalyzed reaction of 2-vinylbenzoates suggest that if the bromomethyl group were converted to a suitable vinyl equivalent, similar cyclizations could be achieved. libretexts.org

Phthalides are directly accessible through the intramolecular cyclization described in section 3.4.1. The synthesis of phthalides is of significant interest as this core structure is present in numerous natural products and biologically active molecules. ucalgary.ca The reaction proceeds via the formation of the carboxylate followed by intramolecular nucleophilic substitution.

Radical Reactions and Reductive Transformations

The benzylic position of this compound is also a focal point for radical reactions and can be targeted for reductive transformations.

The stability of the benzylic radical is a key factor governing radical reactions at this position. researchwithrutgers.com While the title compound is already brominated, understanding the stability of the corresponding benzylic radical is crucial for predicting its reactivity. The radical is stabilized by resonance with the adjacent benzene ring. The C-Br bond in the bromomethyl group can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to generate a benzylic radical. This radical can then participate in various propagation steps, leading to a range of products.

Reductive transformations of the bromomethyl group are also synthetically useful. The most common reductive transformation is the reductive dehalogenation to convert the bromomethyl group back to a methyl group. This can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst or by using chemical reducing agents. A study has shown that a combination of phosphorous acid (H₃PO₃) and iodine can effectively dehalogenate benzyl (B1604629) bromides. researchgate.net These reductive methods are often high-yielding and tolerant of other functional groups on the aromatic ring.

Single-Electron Transfer Processes

Single-electron transfer (SET) to a substituted benzyl bromide, such as this compound, initiates the cleavage of the carbon-bromine bond to generate a benzyl radical and a bromide anion. The presence of electron-withdrawing groups on the aromatic ring, like the methyl ester and fluorine atom in the subject compound, is known to influence the reduction potential and the subsequent reaction pathways of the generated radical.

Mechanistic studies on related benzyl bromides reveal that the cleavage of the radical anion can be complex. For instance, research on benzyl bromides with para-substituted electron-withdrawing groups, including a methyl ester, has shown that under certain conditions with reducing agents like SmI2, a "reversed electron apportionment" can occur. In this scenario, the halide departs as a radical, which is a deviation from the typical formation of a benzyl radical and a halide anion.

The generation of benzyl radicals from benzyl bromides can also be achieved through photoredox catalysis. These methods often utilize a photocatalyst that, upon excitation by visible light, can mediate the single-electron reduction of the benzyl bromide. The resulting benzyl radical is a versatile intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. While specific studies on this compound are not prevalent, the principles established for other electron-deficient benzyl bromides are applicable. The electron-withdrawing nature of the methyl ester and the fluorine atom would be expected to facilitate the initial SET step by lowering the reduction potential of the molecule.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives, provides a framework for quantifying the electronic effect of the fluorine substituent. The positive Hammett sigma (σ) value for a fluorine atom at the para position indicates its electron-withdrawing character through inductive effects, which would stabilize the transition state for reduction. nih.govwikipedia.org

Reduction of the Bromomethyl Group

The reduction of the bromomethyl group in this compound can proceed through various mechanisms, including two-electron reduction pathways leading to carbanionic intermediates. A key study on the electrochemical reduction of the closely related compound, Methyl 2-(bromomethyl)benzoate, provides significant insight into this process.

In this study, cyclic voltammetry of Methyl 2-(bromomethyl)benzoate at a carbon cathode in dimethylformamide (DMF) revealed an irreversible cathodic wave with a peak potential of -1.45 V versus a saturated calomel (B162337) electrode (SCE). This wave corresponds to the two-electron cleavage of the benzylic carbon-bromine bond, forming a carbanion intermediate.

Controlled-potential electrolysis of Methyl 2-(bromomethyl)benzoate at -1.85 V vs. SCE yielded several products, with the distribution being dependent on the presence of a proton source like water. The primary products observed were methyl o-toluate (from protonation of the carbanion), a dimeric product (from the coupling of two molecules), and, notably, phthalide. Phthalide is formed via an intramolecular cyclization, where the carbanion attacks the carbonyl carbon of the ester group.

Given the structural similarity, a similar reactivity pattern can be expected for this compound. The presence of the electron-withdrawing fluorine atom at the 4-position would likely make the aromatic ring more electron-deficient, potentially influencing the reduction potential and the yield of the intramolecular cyclization product.

Table 1: Electrochemical Reduction Data for Methyl 2-(bromomethyl)benzoate

Parameter Value
Cathode Material Carbon
Solvent Dimethylformamide (DMF)
Supporting Electrolyte Tetramethylammonium tetrafluoroborate (B81430) (TMABF₄)
Peak Potential (Ep) -1.45 V vs. SCE
Reduction Mechanism Two-electron cleavage of C-Br bond

Table 2: Product Distribution from Electrolysis of Methyl 2-(bromomethyl)benzoate at -1.85 V vs. SCE

Product Formation Pathway
Methyl o-toluate Protonation of the carbanion intermediate
Phthalide Intramolecular cyclization of the carbanion

The reduction of the bromomethyl group is a key transformation that highlights the synthetic utility of this compound as a precursor to various functionalized molecules. The potential for intramolecular reactions, such as the formation of a lactone ring system, adds to its versatility in organic synthesis.

Applications of Methyl 2 Bromomethyl 4 Fluorobenzoate in Complex Molecule Synthesis

Role as a Key Building Block for Pharmaceutical Intermediates

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 2-(bromomethyl)-4-fluorobenzoate makes it an invaluable starting material for the synthesis of a variety of pharmaceutical intermediates. The presence of the bromomethyl group allows for facile alkylation of a wide range of nucleophiles, a key reaction in the construction of drug scaffolds.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Precursors

This compound has been identified as a key reactant in the synthesis of precursors for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes. Specifically, it is utilized in the synthesis of impurities of Trelagliptin, a once-weekly DPP-4 inhibitor.

In a patented synthetic route, this compound is reacted with 6-chloro-3-methyluracil (B41288) in the presence of a base to yield a key intermediate. google.com The reaction involves the N-alkylation of the uracil (B121893) derivative with the bromomethyl group of the benzoate (B1203000). Various reaction conditions have been explored to optimize the yield of this important precursor, as detailed in the table below.

Table 1: Synthesis of Trelagliptin Impurity Intermediate

Base Solvent Temperature (°C) Reaction Time (hours) Yield (%) HPLC Purity (%)
Potassium Carbonate DMSO 60 2 63.5 94.23
Triethylamine NMP 100 3 65.1 96.99
Tri-n-propylamine DMSO 95 4 65.4 96.43

This data is derived from a patent describing the synthesis of a Trelagliptin impurity. google.com

This reaction highlights the utility of this compound in constructing complex heterocyclic systems that are central to the structure of modern pharmaceuticals.

Assembly of Other Biologically Active Compounds

While detailed research findings on the use of this compound for the synthesis of other specific biologically active compounds are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. The inherent reactivity of the bromomethyl group makes it a suitable candidate for the synthesis of a wide array of compounds through reactions with various nucleophiles such as amines, thiols, and alcohols, which are common functionalities in biologically active molecules.

Construction of Novel Heterocyclic Systems

The electrophilic nature of the bromomethyl group in this compound makes it a valuable reagent for the construction of diverse heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.

Pyrimidine (B1678525) Derivatives and Uracil Scaffolds

As demonstrated in the synthesis of the Trelagliptin impurity, this compound is a key building block for the synthesis of substituted uracil scaffolds. google.com The N-alkylation of uracil and its derivatives with this reagent provides a direct route to functionalized pyrimidine systems. These pyrimidine derivatives are of significant interest due to their prevalence in antiviral and anticancer agents. The fluorine atom on the benzene ring can further modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets.

Indole (B1671886) and Quinoline (B57606) Synthesis

The application of this compound in the direct synthesis of indole and quinoline ring systems is not well-documented in the surveyed scientific literature. However, the reactivity of the bromomethyl group suggests its potential use in the functionalization of pre-formed indole and quinoline scaffolds. For instance, it could be used to introduce the 2-(methoxycarbonyl)-5-fluorobenzyl moiety onto the nitrogen or carbon atoms of these heterocyclic systems, leading to novel derivatives with potentially interesting biological activities.

Precursor for Advanced Organic Materials

Currently, there is limited specific information available in the public domain detailing the application of this compound as a precursor for advanced organic materials. However, its structural features suggest potential utility in this field. The presence of the aromatic ring and the reactive bromomethyl group could allow for its incorporation into polymeric structures or for the synthesis of functional dyes and liquid crystals. The fluorine substituent can enhance properties such as thermal stability and solubility in organic solvents, which are desirable characteristics for materials applications. Further research is needed to explore the full potential of this compound in materials science.

Polymer and Dendrimer Synthesis

The reactive bromomethyl group of this compound serves as an excellent initiation site for various polymerization techniques. While specific studies detailing the use of this exact compound are not extensively documented in publicly available research, the principles of polymer chemistry suggest its utility as an initiator, particularly in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that initiates the polymerization of monomers such as styrenes, acrylates, and methacrylates. The fluorine substituent on the aromatic ring can influence the reactivity of the initiator and the properties of the resulting polymer, potentially enhancing thermal stability and altering solubility characteristics.

The synthesis of dendrimers, which are highly branched, well-defined macromolecules, can also benefit from the use of fluorinated building blocks like this compound. Dendrimers are constructed in a stepwise manner, either divergently from a central core or convergently towards the core. The bromomethyl functionality allows for the attachment of this molecule as a core or as a branching unit in the dendritic architecture. The presence of the fluorine atom can impart unique properties to the resulting dendrimer, such as modified electronic properties and increased stability.

Potential Polymerization Application Role of this compound Potential Monomers Anticipated Polymer Properties
Atom Transfer Radical Polymerization (ATRP)InitiatorStyrene, Methyl Methacrylate, AcrylatesEnhanced thermal stability, modified solubility, controlled molecular weight and low polydispersity.
Dendrimer Synthesis (Divergent/Convergent)Core or Branching Unit-Modified electronic properties, increased chemical and thermal stability.

Optoelectronic Material Precursors

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. The performance of these devices is highly dependent on the molecular structure of the organic materials used. Fluorinated aromatic compounds are of particular interest in this area due to their influence on the electronic properties of the material.

While direct synthesis of optoelectronic polymers using this compound as a monomer is not widely reported, its structural motifs are found in precursors to such materials. For instance, the fluorinated phenyl group can be incorporated into conjugated polymer backbones, such as poly(p-phenylenevinylene)s (PPVs) and poly(arylene ether)s. The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport properties, as well as enhance the stability of the material. The bromomethyl group can be used to introduce this fluorinated moiety into a larger conjugated system through various cross-coupling reactions.

Optoelectronic Material Class Potential Role of this compound Derived Units Key Properties Influenced
Poly(p-phenylenevinylene)s (PPVs)Incorporation of fluorinated phenyl side chains or backbone segments.Tuning of HOMO/LUMO levels, improved charge transport, enhanced stability.
Poly(arylene ether)sBuilding block for creating fluorinated aromatic segments in the polymer chain.Increased thermal stability, modified dielectric properties.
Organic Light-Emitting Diodes (OLEDs)Precursor for the synthesis of emissive or charge-transporting layers.Color tuning, improved efficiency and lifetime.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical. The reactive nature of the benzylic bromide in this compound makes it a suitable candidate for incorporation into various MCRs, particularly for the synthesis of heterocyclic compounds.

Multi-Component Reaction Type Potential Role of this compound Resulting Heterocyclic Core
Imidazole SynthesisElectrophilic component reacting with an amine and an aldehyde/ketone.Substituted Imidazole
Quinoline SynthesisElectrophilic component in reactions with anilines and carbonyl compounds.Substituted Quinoline

Derivatization Strategies and Functional Group Transformations

Substitution of the Bromine Atom with Various Nucleophiles

The benzylic bromide in methyl 2-(bromomethyl)-4-fluorobenzoate is a primary site for nucleophilic attack, facilitating the formation of a wide range of derivatives. This reactivity is central to its application as a scaffold in the synthesis of complex organic molecules, including pharmaceutical agents.

The displacement of the bromide ion by oxygen, sulfur, and nitrogen nucleophiles is a common strategy to introduce ether, thioether, and amine functionalities, respectively. These reactions typically proceed via an SN2 mechanism.

In the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, this compound has been reacted with phenolic compounds to form ether linkages. nih.govacs.orgoncotarget.com For instance, reaction with a substituted phenol (B47542) in the presence of a base such as cesium carbonate in a suitable solvent like N,N-dimethylformamide (DMF) affords the corresponding aryl ether. nih.govacs.orgoncotarget.com

Similarly, thioethers can be prepared by reacting this compound with a thiol. The formation of amines is achieved through the reaction with primary or secondary amines. These transformations are fundamental in building more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsProductReference
PhenolCesium Carbonate, DMFMethyl 2-(phenoxymethyl)-4-fluorobenzoate nih.govacs.org
ThiophenolSodium Thiomethoxide, Methanol (B129727)Methyl 2-((phenylthio)methyl)-4-fluorobenzoateN/A
MorpholinePotassium Carbonate, Acetonitrile (B52724)Methyl 2-(morpholinomethyl)-4-fluorobenzoateN/A

Note: Specific examples for thioether and amine formation with this exact substrate were not found in the primary literature reviewed; however, these are standard transformations for benzylic bromides.

The introduction of a nitrile group, a valuable synthon in organic chemistry, can be accomplished through the reaction of this compound with a cyanide salt. This reaction provides access to compounds that can be further elaborated, for example, through hydrolysis to carboxylic acids or reduction to amines. A related compound, methyl 2-(bromomethyl)-4-cyanobenzoate, highlights the utility of this type of transformation.

Table 2: Example of Cyanation Reaction

ReagentConditionsProductReference
Sodium CyanideDMSOMethyl 2-(cyanomethyl)-4-fluorobenzoateN/A

Note: While the cyanation of the title compound is a feasible and expected reaction, specific literature detailing this transformation for this exact substrate was not identified. The provided example is based on general knowledge of cyanation reactions of benzylic halides.

Modification of the Ester Functional Group

The methyl ester functionality of this compound offers another handle for chemical modification, allowing for its conversion into other important functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This transformation is often a necessary step in synthetic sequences where the carboxylic acid is required for subsequent reactions, such as amide bond formation. The resulting 2-(bromomethyl)-4-fluorobenzoic acid retains the reactive benzylic bromide for further derivatization.

Transesterification allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This can be useful for modifying the properties of the molecule or for introducing a different protecting group. For example, reaction with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 2-(bromomethyl)-4-fluorobenzoate.

The methyl ester can be reduced to a primary alcohol, yielding (2-(bromomethyl)-4-fluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This reaction provides access to a di-functional building block with a benzylic bromide and a benzylic alcohol.

Table 3: Examples of Ester Modification Reactions

ReactionReagent/ConditionsProductReference
HydrolysisNaOH, H₂O/MeOH2-(Bromomethyl)-4-fluorobenzoic acidN/A
TransesterificationEthanol, H₂SO₄Ethyl 2-(bromomethyl)-4-fluorobenzoateN/A
ReductionLiAlH₄, THF(2-(Bromomethyl)-4-fluorophenyl)methanolN/A

Note: Specific literature examples for these transformations on the title compound were not found in the reviewed sources. The examples are based on standard and well-established organic chemistry reactions for the modification of methyl benzoates.

Aromatic Ring Functionalization

The aromatic core of this compound presents a platform for introducing additional functional groups, which can significantly alter the molecule's properties and open pathways to more complex structures. The existing substituents—fluorine, methyl ester, and bromomethyl—exert electronic and steric influences that dictate the regioselectivity of further reactions on the aromatic ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. acs.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive aryllithium intermediate that can be trapped by various electrophiles. acs.orgrsc.org

In the case of this compound, the fluorine atom and the methyl ester group are potential DMGs. Fluorine is recognized as a moderate directing group in ortho-metalation reactions. researchgate.net The electronegativity of fluorine can increase the acidity of the adjacent protons, facilitating their removal by a strong base. The methyl ester group, while a potential DMG, can also be susceptible to nucleophilic attack by the organolithium reagent.

The primary challenge in applying DoM to this compound lies in the presence of the reactive bromomethyl group. This benzylic bromide is highly electrophilic and would likely react with the organolithium base, leading to undesired side reactions such as lithium-bromine exchange or decomposition. To successfully implement a DoM strategy, this reactive site would need to be protected or the reaction conditions carefully controlled to favor deprotonation of the aromatic ring over reaction at the benzylic position.

Table 1: Potential Directed Ortho-Metalation of this compound

Directing GroupPotential Site of MetalationRequired ReagentsPotential Products (after electrophilic quench)Challenges
FluorineC5Organolithium base (e.g., n-BuLi, LDA), Electrophile (e.g., I2, TMSCl)Methyl 2-(bromomethyl)-4-fluoro-5-(electrophile)benzoateReactivity of the bromomethyl group with the organolithium base.
Methyl EsterC3Organolithium base, ElectrophileMethyl 2-(bromomethyl)-3-(electrophile)-4-fluorobenzoatePotential for nucleophilic attack on the ester carbonyl by the organolithium base.

This table is based on the general principles of Directed Ortho-Metalation and does not represent experimentally confirmed results for this specific compound.

Halogen-Dance and Related Rearrangements

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. researchgate.netresearchgate.net This rearrangement can provide access to isomers that are not easily obtainable through other synthetic routes. researchgate.net The reaction is typically initiated by deprotonation of the aromatic ring, followed by a series of halogen-metal exchange steps that lead to the migration of the halogen to a more thermodynamically stable position. researchgate.net

For a halogen-dance reaction to occur with a bromo-substituted aromatic compound, the presence of another halogen that is less prone to migration, such as fluorine, can influence the outcome. uwindsor.ca In this compound, the bromine is part of the bromomethyl group and not directly attached to the aromatic ring. Therefore, a classic halogen-dance reaction involving the migration of a ring-bound halogen is not directly applicable.

However, related base-induced rearrangements could potentially be envisioned. For instance, under strongly basic conditions, deprotonation of the aromatic ring could initiate a cascade of events. While speculative, it is conceivable that under specific conditions, a rearrangement involving the benzylic bromide and the fluorine atom could occur, although this would represent a non-traditional "halogen-dance" type of transformation.

The primary limitation for any base-induced rearrangement of this compound remains the high reactivity of the bromomethyl group, which would likely be the primary site of reaction with strong bases, leading to intermolecular reactions or elimination rather than an intramolecular rearrangement.

Advanced Analytical Methodologies in Research on Methyl 2 Bromomethyl 4 Fluorobenzoate Transformations

Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is essential for understanding mechanisms, identifying transient intermediates, and optimizing process parameters. mpg.de Spectroscopic techniques that provide data in-situ (in the reaction mixture) are particularly powerful for gaining these insights without the need for offline sampling, which can alter the reaction's course. rsc.org

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are non-invasive techniques that provide real-time information on the molecular vibrations within a reaction. acs.org By tracking changes in the characteristic vibrational frequencies of functional groups, researchers can follow the consumption of reactants and the formation of products and intermediates. youtube.com

In-situ FTIR Spectroscopy : This technique is particularly sensitive to changes in dipole moments, making it ideal for monitoring polar functional groups. In transformations of Methyl 2-(bromomethyl)-4-fluorobenzoate, FTIR can track the disappearance of the C-Br stretching vibration of the bromomethyl group and the appearance of new bands corresponding to the product. The carbonyl (C=O) stretch of the ester group can also be monitored for shifts, indicating changes in its chemical environment. Attenuated Total Reflection (ATR) is a common mode for in-situ IR, allowing for analysis of liquid samples with high sensitivity. acs.orgyoutube.com

In-situ Raman Spectroscopy : As a complementary technique to IR, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. youtube.com It is particularly effective for monitoring non-polar bonds and symmetric stretches, and it is well-suited for analyzing reactions in aqueous media and slurries. youtube.comnih.gov For reactions involving this compound, Raman spectroscopy could be used to monitor the aromatic ring vibrations and changes in the carbon backbone, providing a different perspective on the reaction's progress. youtube.comrsc.org

Table 1: Key Vibrational Modes for Monitoring Transformations of this compound

Functional Group Technique Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
C=O (Ester) IR 1720-1740 Monitor shifts indicating electronic changes near the ester.
C-Br (Alkyl Halide) IR, Raman 500-600 Track the consumption of the starting material.
Aromatic C-F IR 1100-1250 Monitor the integrity of the fluorinated ring.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail for studying chemical reactions as they occur. mpg.de It provides quantitative data on the concentration of all NMR-active species and offers structural information that can be used to identify reactants, intermediates, and products unequivocally. researchgate.netresearchgate.net

Flow NMR is a significant advancement that allows reactions to be monitored under realistic, well-mixed conditions by circulating the reaction mixture through the NMR spectrometer. rsc.org This approach overcomes the limitations of static NMR tube experiments, such as poor mixing and temperature gradients. rsc.orgresearchgate.net For transformations of this compound, ¹H NMR could be used to track the signal of the bromomethyl protons (-CH₂Br) around 4.5-5.0 ppm. As the reaction proceeds, the disappearance of this signal and the appearance of new signals corresponding to the product's methylene (B1212753) group provide direct kinetic data. researchgate.net Furthermore, ¹⁹F NMR offers a clean and sensitive way to monitor changes in the electronic environment of the fluorine atom on the benzene (B151609) ring.

Chromatographic Techniques for Purity and Yield Determination

Chromatography is indispensable for separating complex mixtures, allowing for the quantification of components and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of organic reactions and determining the purity of the final products. nbinno.com Small aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed. By separating the components, HPLC allows for the quantification of the starting material, intermediates, and the desired product.

For this compound and its derivatives, reverse-phase HPLC is typically employed. A standard method would involve an C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector is commonly used for detection, as the aromatic ring in the compound is a strong chromophore. The purity of the final product is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. nbinno.com

Table 2: Illustrative HPLC Data for a Transformation Reaction

Time (min) Retention Time (min) - Starting Material Area % - Starting Material Retention Time (min) - Product Area % - Product
0 5.2 99.8 - -
30 5.2 65.4 3.8 34.1
60 5.2 32.1 3.8 67.2
120 5.2 5.3 3.8 93.9

In many chemical transformations, volatile byproducts can be formed through side reactions or decomposition. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying these volatile components. nih.govwur.nl The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer then fragments and detects them, allowing for positive identification based on their mass spectra. nih.gov

In reactions involving this compound, potential volatile byproducts could include toluene, methanol (from ester hydrolysis), or other small molecules resulting from fragmentation. Analyzing the headspace of the reaction vessel or an extract of the reaction mixture by GC-MS can provide valuable information about reaction pathways and help in optimizing conditions to minimize byproduct formation. nih.govyoutube.com

Mass Spectrometry for Structural Elucidation of Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized product and can provide structural information through analysis of fragmentation patterns. chemicalbook.com

When a new derivative of this compound is synthesized, its identity can be confirmed by MS. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often coupled with HPLC (LC-MS) to provide the molecular weight of the product as it elutes from the column. The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the expected product. The presence of bromine's characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two peaks (M and M+2) of nearly equal intensity, which is a clear indicator for any bromine-containing fragment or product. chemicalbook.com

Table 3: List of Compounds

Compound Name
This compound
Methyl 2-bromo-4-fluorobenzoate
Acetonitrile
Methanol

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of derivatives synthesized from this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a synthesized compound, a critical step in its identification.

In the context of transformations involving this compound, HRMS is employed to confirm the successful incorporation of the starting material into a larger molecular framework. For instance, in the synthesis of novel isoindolinone derivatives, a class of compounds that can be conceptually derived from the intramolecular cyclization of aminated this compound derivatives, HRMS is used to verify the final structure. The high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex organic molecules.

The data obtained from HRMS analysis is typically presented in a table that compares the experimentally determined exact mass with the theoretically calculated mass for a proposed chemical formula. The small mass error observed provides strong evidence for the correct identification of the synthesized derivative.

Table 1: Representative HRMS Data for a Synthesized Isoindolinone Derivative

Compound Molecular Formula Calculated Mass (m/z) Found Mass (m/z)

This table illustrates the typical data obtained from an HRMS experiment for a hypothetical isoindolinone derivative, demonstrating the high accuracy of the technique.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry, or MS/MS, is a powerful technique that provides detailed structural information about a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pattern is unique to the structure of the precursor ion and can be used to piece together its molecular architecture.

For derivatives of this compound, MS/MS analysis is invaluable for confirming the connectivity of atoms within the molecule. For example, in a derivative where the bromomethyl group has reacted with a nucleophile to form a new bond, MS/MS can be used to verify the location of this new substituent. By analyzing the masses of the fragment ions, researchers can deduce the structure of the different parts of the molecule and how they are connected.

The fragmentation pathways of even seemingly simple molecules can be complex, often involving rearrangements. However, a systematic analysis of the product ion spectrum can provide a wealth of structural information. The data from MS/MS experiments are often presented as a list of the observed fragment ions and their relative abundances, or graphically as a product ion spectrum.

Table 2: Hypothetical MS/MS Fragmentation Data for a Derivative of this compound

Precursor Ion (m/z) Fragment Ions (m/z) Putative Lost Neutral Fragment
350.1234 318.0972 CH₃OH (Methanol)
274.0861 C₂H₃O₂ (Acetyl group)

This table provides a hypothetical example of the kind of data generated in an MS/MS experiment on a derivative of this compound, illustrating how the fragmentation pattern can be used to deduce the structure of the molecule.

X-ray Crystallography for Solid-State Structure Confirmation of Derivatives

While mass spectrometry techniques provide invaluable information about the mass and connectivity of a molecule, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density in the crystal can be constructed, revealing the precise positions of all atoms in the molecule and how they are arranged in the crystal lattice.

For derivatives of this compound, particularly those that are crystalline solids, X-ray crystallography provides unambiguous proof of their structure. This is especially important for complex molecules with multiple stereocenters, where other analytical techniques may not be able to provide a definitive answer. The data from an X-ray crystal structure analysis includes precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

The results of an X-ray crystallography study are typically presented as a table of crystallographic data and an image of the molecular structure, often with thermal ellipsoids representing the atoms.

Table 3: Illustrative Crystallographic Data for a Synthesized Heterocyclic Derivative

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123(4)
b (Å) 15.456(6)
c (Å) 12.789(5)
β (°) 109.23(3)
Volume (ų) 1892.3(13)
Z 4

This table presents a representative set of crystallographic data for a hypothetical heterocyclic derivative, which would be obtained from an X-ray diffraction experiment.

Computational and Theoretical Studies on Methyl 2 Bromomethyl 4 Fluorobenzoate

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the electronic structure and, consequently, the reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents.

For Methyl 2-(bromomethyl)-4-fluorobenzoate, the electronic properties are influenced by the interplay of its substituents: the electron-withdrawing fluoro and methyl ester groups, and the reactive bromomethyl group. The HOMO is expected to be localized primarily on the benzene (B151609) ring, with some contribution from the oxygen atoms of the ester group. The LUMO, on the other hand, would likely be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, inductively withdraws electron density from the ring, lowering the energy of the HOMO and making the ring less reactive towards electrophiles. mdpi.comresearchgate.net The methyl ester group also deactivates the ring towards electrophilic substitution through its electron-withdrawing resonance and inductive effects.

DFT calculations can provide quantitative values for the HOMO and LUMO energies. A larger HOMO-LUMO gap generally implies higher kinetic stability. The precise energies and distributions of these orbitals dictate the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound calculated using DFT (B3LYP/6-31G)*

Molecular OrbitalEnergy (eV)Description of Localization
HOMO-9.85Primarily on the aromatic ring and ester oxygen atoms.
LUMO-1.20Centered on the σ* orbital of the C-Br bond.
HOMO-1-10.50Localized on the aromatic π-system.
LUMO+1-0.75Distributed over the aromatic ring and carbonyl group.
HOMO-LUMO Gap 8.65 Indicates high kinetic stability.

Transition state (TS) theory allows for the computational modeling of the highest energy point along a reaction coordinate, providing critical information about the activation energy (Ea) and the mechanism of a reaction. A primary reaction pathway for this compound is the nucleophilic substitution (SN2) at the benzylic carbon of the bromomethyl group. comporgchem.comchemtube3d.com

Computational modeling can be used to locate the transition state for the reaction of this compound with a nucleophile (e.g., a hydroxide (B78521) ion). In this SN2 transition state, the nucleophile would be forming a bond with the benzylic carbon while the bromide ion is simultaneously departing. youtube.comschrodinger.com The geometry of this pentacoordinate carbon transition state and its associated energy can be precisely calculated.

The activation energy for this reaction is influenced by both steric and electronic factors. The substituents on the benzene ring can affect the stability of the transition state. The electron-withdrawing fluorine and ester groups would have a modest influence on the benzylic SN2 reaction, as the charge is not extensively delocalized into the ring in the transition state. comporgchem.com

Table 2: Hypothetical Calculated Activation Energies for the SN2 Reaction with Different Nucleophiles

NucleophileSolvent (Continuum Model)Calculated Activation Energy (kcal/mol)Reaction Type
OH⁻Water18.5Hydrolysis
CN⁻DMSO15.2Cyanation
NH₃Methanol (B129727)22.1Amination
I⁻Acetone (B3395972)16.8Finkelstein Reaction

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the influence of the solvent on the behavior of a solute over time. easychair.orgeasychair.org For a molecule like this compound, MD simulations can provide insights into its conformational preferences and the role of the solvent in its reactivity.

In a polar solvent, the solvent molecules can stabilize the transition state of an SN2 reaction, potentially increasing the reaction rate compared to a nonpolar solvent. MD simulations can model the explicit interactions between the solute and individual solvent molecules, revealing the specific hydrogen bonding or dipole-dipole interactions that contribute to this stabilization. nih.govrsc.org

Furthermore, MD simulations can explore the conformational landscape of the molecule. The orientation of the methyl ester and bromomethyl groups relative to the benzene ring can fluctuate, and MD simulations can determine the most stable conformations in different solvent environments. This can be crucial for understanding how the molecule might fit into the active site of an enzyme or interact with a receptor.

Prediction of Spectroscopic Properties of Novel Derivatives

Quantum chemical calculations are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and Infrared (IR) vibrational frequencies. escholarship.orgnih.govresearchgate.net This predictive capability is invaluable for the structural elucidation of novel derivatives of this compound.

For instance, if the bromo group were to be substituted by a new functional group, DFT calculations could predict the ¹H and ¹³C NMR spectra of the resulting product with high accuracy. acs.orgrsc.org By comparing the calculated spectrum with the experimental one, the proposed structure can be confirmed or refuted. Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift is also a powerful tool for structural verification. escholarship.orgnih.gov

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Novel Derivative (Methyl 4-fluoro-2-(azidomethyl)benzoate)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C=O165.8166.2-0.4
C-F164.5 (d, ¹JCF=252 Hz)165.0 (d, ¹JCF=255 Hz)-0.5
C-COOCH₃132.1132.5-0.4
C-CH₂N₃130.5130.9-0.4
CH (ortho to F)118.2 (d, ²JCF=22 Hz)118.5 (d, ²JCF=23 Hz)-0.3
CH (ortho to COOCH₃)115.9 (d, ²JCF=21 Hz)116.3 (d, ²JCF=22 Hz)-0.4
O-CH₃52.753.0-0.3
CH₂N₃49.550.1-0.6

Structure-Activity Relationship (SAR) Modeling for Synthetic Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used extensively in drug discovery and materials science to correlate the chemical structure of a series of compounds with their biological activity or a specific physical property. iomcworld.comresearchgate.netiomcworld.com

For synthetic derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. researchgate.netnih.gov This would involve synthesizing a library of related compounds, for instance, by varying the substituent at the 2-position (originally bromomethyl) and on the aromatic ring. The biological activity of these compounds would be measured experimentally.

Then, a set of molecular descriptors (e.g., lipophilicity (logP), molar refractivity, electronic parameters, and steric parameters) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates these descriptors to the observed activity. This model could then be used to predict the activity of yet-to-be-synthesized compounds, guiding synthetic efforts towards more potent derivatives.

Table 4: Hypothetical QSAR Model for a Series of Derivatives as Inhibitors of a Hypothetical Enzyme

CompoundSubstituent at C2logPMolar RefractivityElectronic Parameter (σ)Measured IC₅₀ (nM)Predicted IC₅₀ (nM)
1-CH₂Br2.855.20.23250245
2-CH₂OH1.948.50.00850860
3-CH₂CN2.151.30.66150155
4-CH₂N₃2.556.10.70120115
5-CH₂SCH₃2.960.40.00400410

QSAR Equation: log(1/IC₅₀) = 0.5logP - 0.1MR + 1.2*σ + C

Future Directions and Emerging Research Avenues for Methyl 2 Bromomethyl 4 Fluorobenzoate

Photocatalytic and Electrocatalytic Transformations

The reactivity of the benzylic bromide in methyl 2-(bromomethyl)-4-fluorobenzoate makes it an excellent candidate for both photocatalytic and electrocatalytic transformations. These methods offer green and efficient alternatives to traditional synthetic protocols.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. Research has demonstrated the ortho-selective perfluoroalkylation of benzamides using an organic dye as a photoredox catalyst. nih.gov A similar strategy could be envisioned for this compound, where the bromine atom serves as a handle for radical generation under photocatalytic conditions, enabling a variety of C-C and C-heteroatom bond formations. The fluorine substituent's influence on the electronic properties of the aromatic ring could be exploited to control the regioselectivity of these transformations.

Electrocatalysis: The electrocarboxylation of benzyl (B1604629) halides, including benzyl bromides, to produce phenylacetic acid derivatives is a well-established process. researchgate.net This transformation can be achieved with high selectivity using low-coordinate cobalt electrocatalysts, which effectively suppress the undesired homocoupling of the benzyl halides. chemrxiv.org Mesoporous silver materials have also shown high performance as electrocatalysts for the carboxylation of halogenated compounds. researchgate.net Applying these electrocatalytic methods to this compound could provide a direct and sustainable route to valuable 2-carboxy-5-fluorophenylacetic acid methyl ester derivatives. Furthermore, electroreductive carboxylation has been successfully applied to benzylphosphonium salts through the cleavage of the C(sp³)–P bond, suggesting another potential avenue for the functionalization of this compound. rsc.org

Transformation TypeCatalyst/MediatorPotential Product from this compound
Photocatalytic PerfluoroalkylationEosin Y (Organic Dye), Copperortho-perfluoroalkyl-substituted fluorobenzoate derivative
Electrocatalytic CarboxylationLow-coordinate Cobalt Complexes, Mesoporous Silver2-carboxy-5-fluorophenylacetic acid methyl ester
Electrocatalytic C–N bond carboxylationMetal-free electrolysisAnalogue of phenylacetic acid from a corresponding amine

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. durham.ac.uk The synthesis of fluorinated aromatic compounds, in particular, can benefit from the precise control of reaction parameters offered by flow reactors. beilstein-journals.orggoogle.com

The continuous synthesis of this compound itself, or its subsequent transformations, could be realized using flow chemistry. For instance, the bromination of a suitable precursor could be performed in a flow reactor, minimizing the handling of hazardous bromine. Furthermore, the use of this compound in multi-step continuous flow syntheses could be explored. The integration of online analysis techniques, such as benchtop NMR, would allow for real-time reaction monitoring and optimization. researchgate.net The development of a full continuous flow synthesis process for fluorine-containing aromatic hydrocarbon compounds has been reported, highlighting the feasibility of such approaches. google.com Given that many reactions involving benzyl bromides are exothermic, the superior heat transfer capabilities of flow reactors would be highly beneficial.

Flow Chemistry AdvantageApplication to this compound Chemistry
Enhanced SafetyHandling of hazardous reagents like bromine in a closed system.
Precise Process ControlControl over reaction temperature, pressure, and residence time for selective transformations.
ScalabilityFacile scale-up from laboratory to production quantities.
Process IntensificationReduced reaction times and increased throughput.

Biocatalytic Approaches in Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds. rsc.orgnih.gov While these enzymes typically act on electron-rich substrates, protein engineering and directed evolution have expanded their substrate scope. nih.govchemrxiv.org It is conceivable that an engineered FDH could be used for the selective halogenation of a precursor to this compound or for further functionalization of the aromatic ring.

Another potential biocatalytic application is the enzymatic resolution of racemic mixtures. If a chiral center were introduced into the molecule, for example, through an asymmetric synthesis, lipases or esterases could be employed for the kinetic resolution of the resulting ester, providing access to enantiomerically pure compounds.

Biocatalytic ApproachEnzyme ClassPotential Application for this compound
Regioselective HalogenationFlavin-dependent Halogenases (FDHs)Selective introduction of another halogen on the aromatic ring.
Kinetic ResolutionLipases, EsterasesSeparation of enantiomers if a chiral center is introduced.

Development of Asymmetric Synthetic Routes Utilizing this compound

The development of asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis. The benzylic bromide of this compound can serve as a prochiral center for the synthesis of chiral molecules.

One promising strategy is the palladium-catalyzed asymmetric cascade carbonylation/annulation of benzyl bromides. This method has been used to construct chiral dihydroquinolinones with high enantioselectivity. organic-chemistry.org Adapting this methodology to this compound could lead to the synthesis of novel, enantiomerically enriched heterocyclic compounds. The use of chiral ligands is crucial for achieving high levels of stereocontrol in such reactions. Asymmetric hydrovinylation followed by a Suzuki-Miyaura reaction is another powerful method for creating chiral benzyl centers. nih.govcapes.gov.br This two-step process could be applied to a derivative of the title compound to generate a variety of chiral products.

Asymmetric StrategyCatalytic SystemPotential Chiral Product
Cascade Carbonylation/AnnulationPalladium / Chiral Lewis BaseChiral dihydroquinolinone derivatives
Hydrovinylation/Suzuki-MiyauraAsymmetric CatalystCompounds with chiral benzylic centers

Exploration in Materials Science and Polymer Chemistry

Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in materials science. umn.eduresearchgate.net The incorporation of fluorine into polymers can significantly enhance their properties. rsc.org

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The bromomethyl group can be converted into a variety of polymerizable functionalities. For instance, it could be transformed into a vinyl group for radical polymerization or an alcohol for condensation polymerization. The resulting polymers would contain both fluorine and a benzoate (B1203000) moiety, which could impart interesting liquid crystalline or optical properties. Studies on mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates have shown that fluorination plays a key role in determining the molecular shape and crystal structures. nih.gov Furthermore, fluorinated benzoic acid derivatives have been investigated as potential inhibitors in atomic layer deposition (ALD) for the fabrication of semiconductor devices. nih.gov The specific substitution pattern of this compound might offer unique advantages in this context.

Application AreaPotential Role of this compoundDesired Property
Polymer SynthesisMonomer precursorHigh thermal stability, chemical resistance, specific optical properties.
Liquid CrystalsComponent of mesogenic moleculesControl over molecular packing and phase behavior.
Atomic Layer DepositionInhibitor moleculeSurface passivation for selective deposition.

Q & A

Basic: What are the critical steps for synthesizing Methyl 2-(bromomethyl)-4-fluorobenzoate, and how can side reactions be minimized?

Answer:
The synthesis typically involves bromination of methyl 4-fluoro-2-methylbenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Key considerations include:

  • Temperature control : Maintain 60–80°C to balance reactivity and avoid thermal decomposition .
  • Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize radical intermediates and reduce hydrolysis of the bromomethyl group.
  • Purification : Column chromatography with hexane/ethyl acetate (8:2) effectively separates the product from unreacted starting material and dibrominated byproducts .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.5–4.7 ppm, while the aromatic protons show splitting patterns consistent with fluorine coupling (e.g., doublets at δ 7.2–8.1 ppm) .
  • ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm, and the brominated carbon (C-Br) appears at δ 30–35 ppm .
  • Mass spectrometry (EI-MS) : A molecular ion peak at m/z 247.06 ([M]⁺) confirms the molecular formula C₉H₈BrFO₂ .

Advanced: How can researchers optimize regioselectivity in electrophilic substitution reactions involving this compound?

Answer:
The bromomethyl group acts as a moderately strong electron-withdrawing group, directing electrophiles (e.g., nitration, sulfonation) to the meta position relative to the fluorine atom. To enhance regioselectivity:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce competing ortho substitution .
  • Catalytic additives : Lewis acids like FeCl₃ can coordinate with the ester carbonyl, further deactivating the para position .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic meta products, while higher temperatures may shift equilibrium toward para derivatives .

Advanced: What strategies mitigate instability of this compound under basic or nucleophilic conditions?

Answer:
The bromomethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis to -CH₂OH). Mitigation approaches include:

  • Inert atmosphere : Use argon or nitrogen to prevent moisture ingress during reactions .
  • Protecting groups : Temporarily silylate the bromomethyl group (e.g., TMSCl) in basic media .
  • Low-temperature storage : Store at -20°C in amber vials to suppress radical decomposition .

Advanced: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromomethyl moiety enables Suzuki-Miyaura or Buchwald-Hartwig couplings, but competing C-Br bond cleavage requires careful optimization:

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing debromination .
  • Base choice : Mild bases (e.g., K₂CO₃) reduce side reactions compared to stronger bases like t-BuOK .
  • Stoichiometry : Use a 1.2:1 ratio of arylboronic acid to substrate to compensate for Pd-mediated side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Skin/eye protection : Wear nitrile gloves and goggles; immediately flush contaminated skin with water for 15 minutes .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Toxicity management : While full toxicological data are limited, treat it as a potential mutagen based on structural analogs .

Advanced: What computational methods predict the reactivity of this compound in drug intermediate synthesis?

Answer:

  • DFT calculations : Model transition states for bromomethyl substitution using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .
  • Molecular docking : Assess binding affinity of derivatives to target proteins (e.g., kinase inhibitors) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP = 2.8, indicating moderate lipophilicity) .

Advanced: How does the fluorobenzoate moiety enhance the compound’s utility in pharmaceutical intermediates?

Answer:

  • Metabolic stability : The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in biological systems .
  • Bioisosteric effects : The fluorobenzoate mimics carboxylate groups in target binding, enhancing affinity without ionization .
  • Case study : This compound is a key intermediate in synthesizing Lorlatinib, a kinase inhibitor, where the bromomethyl group enables late-stage functionalization .

Basic: What are common impurities in this compound, and how are they detected?

Answer:

  • Dibrominated impurity : Forms via over-bromination; detectable by GC-MS (m/z 327.97) .
  • Hydrolysis product (methyl 4-fluoro-2-(hydroxymethyl)benzoate) : Identified by HPLC retention time shift (C18 column, acetonitrile/water) .
  • Residual solvents : Monitor using headspace GC for traces of CCl₄ or DMF .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Discrepancies often arise from:

  • Radical initiator purity : Recrystallize AIBN before use to ensure consistent activity .
  • Light exposure : Photochemical bromination requires UV lamps with calibrated intensity .
  • Scale-dependent effects : Microwaves or flow reactors improve reproducibility at multigram scales .

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Feasible Synthetic Routes

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Methyl 2-(bromomethyl)-4-fluorobenzoate
Reactant of Route 2
Methyl 2-(bromomethyl)-4-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.